molecular formula C13H17ClN2O B1399452 1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone CAS No. 1316217-83-0

1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone

Cat. No. B1399452
CAS RN: 1316217-83-0
M. Wt: 252.74 g/mol
InChI Key: GRTUMFXZEHTTJY-UHFFFAOYSA-N
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Description

The compound “1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone” is a chemical compound with the molecular formula C11H16ClN3 . It is related to the compound “1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine” which is known to be an irritant .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 225.72 . The related compound “1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine” has a predicted melting point of 111.06°C, a predicted boiling point of 325.1°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.56 .

Scientific Research Applications

  • Antibacterial Activity : This compound has been synthesized and evaluated for its antibacterial properties. For instance, Merugu, Ramesh, and Sreenivasulu (2010) explored its derivatives for antibacterial activity using microwave-assisted synthesis. They reported that these compounds showed promising results against bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Spectroscopic Characterization and Cytotoxic Studies : Govindhan et al. (2017) focused on the synthesis and characterization of a related compound using spectroscopic methods. They also evaluated its cytotoxicity, highlighting its potential in biological applications (Govindhan et al., 2017).

  • Insecticidal Activity : Research by Shi, Zhu, and Song (2008) involved the synthesis of a compound related to 1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone and its testing for insecticidal properties. Their findings indicated good insecticidal activity for this compound (Shi, Zhu, & Song, 2008).

  • Luminescence Properties : Li et al. (2015) synthesized novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, including derivatives of this compound. They investigated the luminescent properties of these co-crystals, which could be useful in crystal engineering and the creation of materials with unique luminescent properties (Li et al., 2015).

  • Antiviral Activity : Attaby et al. (2006) explored the antiviral activities of derivatives of this compound. They synthesized various heterocyclic compounds and evaluated their effectiveness against viruses like HSV1, indicating the potential of these compounds in antiviral research (Attaby et al., 2006).

Safety and Hazards

The related compound “1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine” is known to be an irritant . It has the hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUMFXZEHTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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